2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one
Overview
Description
2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-methylpiperazine moiety attached to an ethanone backbone. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the 4-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce a chlorine atom at the para position.
Formation of the 2-methylpiperazine intermediate: This step involves the alkylation of piperazine to introduce a methyl group at the 2-position.
Coupling of the intermediates: The final step involves the coupling of the 4-chlorophenyl intermediate with the 2-methylpiperazine intermediate through an ethanone linker.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and solvents: To enhance reaction efficiency and selectivity.
Purification techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include ammonia, primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.
Industry: Used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Such as serotonin, dopamine, or adrenergic receptors, leading to modulation of neurotransmitter activity.
Inhibiting enzymes: Such as cyclooxygenase or monoamine oxidase, leading to reduced production of inflammatory mediators or neurotransmitter degradation.
Modulating ion channels: Such as calcium or potassium channels, leading to changes in cellular excitability and signaling.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one: Lacks the methyl group on the piperazine ring, which may affect its pharmacological properties.
2-(4-Chlorophenyl)-1-(2,6-dimethylpiperazin-1-yl)ethan-1-one: Contains additional methyl groups on the piperazine ring, which may enhance its lipophilicity and membrane permeability.
2-(4-Chlorophenyl)-1-(2-ethylpiperazin-1-yl)ethan-1-one: Contains an ethyl group instead of a methyl group on the piperazine ring, which may affect its metabolic stability and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological and chemical properties compared to other piperazine derivatives.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-9-15-6-7-16(10)13(17)8-11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJFOCYVPPYXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212665 | |
Record name | 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240570-84-6 | |
Record name | 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240570-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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